molecular formula C7H13NO B2390184 4-Aminobicyclo[2.2.1]heptan-1-ol CAS No. 1403927-04-7

4-Aminobicyclo[2.2.1]heptan-1-ol

Cat. No. B2390184
CAS RN: 1403927-04-7
M. Wt: 127.187
InChI Key: FTMKUIWPAZOFBC-UHFFFAOYSA-N
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Description

“4-Aminobicyclo[2.2.1]heptan-1-ol” is a chemical compound with the CAS Number: 1403927-04-7. Its molecular weight is 127.19 . It’s also known by its IUPAC name, 4-aminobicyclo [2.2.1]heptan-1-ol .


Molecular Structure Analysis

The InChI code for “4-Aminobicyclo[2.2.1]heptan-1-ol” is 1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Aminobicyclo[2.2.1]heptan-1-ol serves as a precursor in various chemical syntheses. For instance, its reactions with levulinic acid lead to the formation of complex structures like methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines, which are studied for their unique chemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004).

Transport Applications in Cellular Systems

In biomedical research, derivatives of 4-Aminobicyclo[2.2.1]heptan-1-ol are explored for their transport applications in cellular systems. For example, the 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, compared to the bicycloheptane analogue, showed increased reactivity with the Na+-independent amino acid transport system of cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).

Structural Analysis and Molecular Mimicry

4-Aminobicyclo[2.2.1]heptan-1-ol derivatives are used in structural analysis and as molecular mimics. The synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, for instance, serves as a novel γ-turn mimic in peptide research, demonstrating the compound's potential in understanding protein structures and interactions (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).

Catalytic Potential in Organic Synthesis

The compound's derivatives have been studied for their catalytic potential in organic synthesis. One such derivative, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, was investigated for its ability to control the addition of organozincs to aldehydes, showcasing its utility in catalytic reactions (Wiedmer, Riekkola, Degni, & Nevalainen, 2000).

Potential in Antiprotozoal Activities

Research on 4-aminobicyclo[2.2.2]octan-2-ols and related structures has revealed their potential in antiprotozoal activities. These compounds have been tested against organisms like Trypanosoma b. rhodesiense and Plasmodium falciparum, contributing to the understanding of new therapeutic agents for tropical diseases (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).

Safety and Hazards

The hydrochloride form of “4-Aminobicyclo[2.2.1]heptan-1-ol” has some safety information available. It has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-aminobicyclo[2.2.1]heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKUIWPAZOFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobicyclo[2.2.1]heptan-1-ol

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